molecular formula C26H23ClFN5O2 B2401133 N-(2-chloro-4-fluorobenzyl)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide CAS No. 1215657-12-7

N-(2-chloro-4-fluorobenzyl)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide

Cat. No. B2401133
CAS RN: 1215657-12-7
M. Wt: 491.95
InChI Key: OJEMXHPEZPYHCN-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorobenzyl)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H23ClFN5O2 and its molecular weight is 491.95. The purity is usually 95%.
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Scientific Research Applications

  • Antituberculosis Activity : A compound closely related to the query, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrated promising antituberculosis activity. It showed notable inhibition of Mycobacterium tuberculosis DNA gyrase and was not cytotoxic at the tested concentration (Jeankumar et al., 2013).

  • Glycine Transporter 1 Inhibition : Another compound, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound exhibited significant inhibitory activity and a favorable pharmacokinetics profile (Yamamoto et al., 2016).

  • Potential Cancer Treatment : A compound similar in structure, designed to inhibit Aurora A, may have applications in treating cancer. Aurora A inhibition is a promising target for anticancer therapies (ロバート ヘンリー,ジェームズ, 2006).

  • Antimicrobial Agents : 1,4-disubstituted 1,2,3-triazole derivatives, which are structurally related to the query, have been synthesized and evaluated as potential antimicrobial agents. They displayed moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).

  • HIV Integrase Inhibitors : Compounds structurally similar to the query have been studied for their potential as HIV integrase inhibitors. These inhibitors could play a crucial role in HIV treatment strategies (Monteagudo et al., 2007).

  • Antibacterial and Anthelmintic Activity : Certain derivatives demonstrated poor antibacterial but moderate anthelmintic activity, indicating their potential use in treating parasitic worm infections (Sanjeevarayappa et al., 2015).

  • Radioligand for Imaging : One compound was synthesized for use as a radioligand in positron emission tomography, particularly for imaging NR2B NMDA receptor systems (Labas et al., 2009).

properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClFN5O2/c27-22-15-20(28)9-8-19(22)16-30-25(34)18-10-13-33(14-11-18)24-21(7-4-12-29-24)26-31-23(32-35-26)17-5-2-1-3-6-17/h1-9,12,15,18H,10-11,13-14,16H2,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEMXHPEZPYHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)F)Cl)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-fluorobenzyl)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide

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